(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes two bromine atoms and a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose, which allows for the formation of the azabicyclo[4.1.0]heptane derivatives under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azabicyclo[4.1.0]heptane-2,4,5-triones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to engage in various interactions, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane: Similar in structure but lacks the methyl group.
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride: Contains only one bromine atom and is in the hydrochloride form.
Uniqueness
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H11Br2N |
---|---|
Molecular Weight |
268.98 g/mol |
IUPAC Name |
(1S,6S)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
HCFDAGZZMBDPDF-RITPCOANSA-N |
Isomeric SMILES |
C[C@]12CCNC[C@H]1C2(Br)Br |
Canonical SMILES |
CC12CCNCC1C2(Br)Br |
Origin of Product |
United States |
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